Galanthamine hydrochloride
Description
Galanthamine hydrochloride (C₁₇H₂₂BrNO₃) is a tertiary alkaloid originally isolated from plants of the Amaryllidaceae family. It functions as a selective, reversible acetylcholinesterase (AChE) inhibitor, increasing acetylcholine levels in the brain. Clinically, it is approved for treating mild-to-moderate Alzheimer’s disease (under brand names Razadyne® and Reminyl®) and has applications in myasthenia gravis and motor disorders . Its therapeutic efficacy stems from dual mechanisms: AChE inhibition and allosteric modulation of nicotinic acetylcholine receptors .
Properties
CAS No. |
5072-47-9 |
|---|---|
Molecular Formula |
C17H22ClNO3 |
Molecular Weight |
323.8 g/mol |
IUPAC Name |
(1S,12S,14R)-9-methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraen-14-ol;hydrochloride |
InChI |
InChI=1S/C17H21NO3.ClH/c1-18-8-7-17-6-5-12(19)9-14(17)21-16-13(20-2)4-3-11(10-18)15(16)17;/h3-6,12,14,19H,7-10H2,1-2H3;1H/t12-,14-,17-;/m0./s1 |
InChI Key |
USUHXXKCHSBMOS-XPSHAMGMSA-N |
Isomeric SMILES |
CN1CC[C@@]23C=C[C@@H](C[C@@H]2OC4=C(C=CC(=C34)C1)OC)O.Cl |
Canonical SMILES |
CN1CCC23C=CC(CC2OC4=C(C=CC(=C34)C1)OC)O.Cl |
Related CAS |
122584-15-0 |
Origin of Product |
United States |
Preparation Methods
Industrial-Scale Synthesis via the Jordis Route
The Jordis method, established in 1999, remains the cornerstone of industrial galanthamine production. This route begins with 3,4-dimethoxybenzaldehyde (derived from isovanillin) and proceeds through electrophilic bromination to yield organobromide 2 . Regioselective demethylation with sulfuric acid generates phenol 3 , which undergoes reductive amination with tyramine to form amine 5 . Subsequent formylation and oxidative phenol coupling with potassium ferricyanide establish the ABD ring system, producing racemic narwedine 9 .
A critical innovation in this route is the dynamic chiral resolution of narwedine using (−)-quinic acid, which yields enantiopure (−)-narwedine. Final reduction with L-selectride at temperatures below −15°C ensures the formation of the desired (S,S,R)-galanthamine base with minimal epimerization. While this method originally produces galanthamine hydrobromide, substitution of hydrobromic acid with hydrochloric acid during salt formation adapts it for hydrochloride synthesis.
Trost Enantioselective Synthesis (2005)
The Trost synthesis introduces asymmetry early via a AAA (asymmetric allylic alkylation) reaction between bromophenol 2 and a glutaraldehyde-derived carbonate 6 . This step establishes the C4a stereocenter with high enantiomeric excess. Subsequent Heck cyclization forms the dihydrofuran ring, and allylic oxidation with selenium dioxide yields allylic alcohol 13 . Reductive amination and nitrile reduction finalize the galanthamine base, which is then converted to the hydrochloride salt using HCl in ethanol.
Eli Lilly/University of Southampton Approach (2007)
This route employs enyne metathesis and hydroboration-oxidation to construct the galanthamine skeleton. Chiral propargyl alcohol 3 introduces the C4a stereocenter via a Mitsunobu reaction, while a Heck reaction establishes the C8a center. Final oxidation with selenoxide and mesylation enables azepine ring closure. The free base is isolated and treated with hydrochloric acid in acetone to precipitate galanthamine hydrochloride.
Extraction and Isolation from Natural Sources
Ion-Exchange Chromatography (CN1611502A)
Plant extracts from Amaryllidaceae species (e.g., Narcissus spp.) are pretreated with acid or alkali to solubilize alkaloids. Cation-exchange resins like STREAMLINE SP (sulfonic acid functionalized) adsorb galanthamine at pH 4–9. Gradient elution with sodium chloride separates galanthamine from lycorine and lycoramine. The free base is precipitated at pH 9 and recrystallized from acetone to achieve >99% purity.
Table 1: Ion-Exchange Parameters for Galanthamine Isolation
| Parameter | Value/Detail |
|---|---|
| Resin | STREAMLINE SP (styrene-divinylbenzene) |
| Eluent | 1M NaCl gradient |
| Recrystallization Solvent | Acetone |
| Purity Post-Recrystallization | 99% (HPLC) |
Acid-Base Partitioning (US8013151B2)
Crude alkaloid mixtures are dissolved in acidic aqueous solution (2% H2SO4) and extracted with toluene. Basification to pH 9 with NH4OH liberates the free base, which is extracted into organic solvents. Repeated crystallization from ethanol-water yields this compound with <0.1% impurities.
Salt Formation and Purification
Hydrochloride Synthesis from Free Base
Galanthamine free base is dissolved in 95% ethanol or acetone , and stoichiometric HCl is added at 0–5°C to prevent epimerization. The hydrochloride salt precipitates and is recrystallized from aqueous ethanol.
Table 2: Optimal Conditions for Salt Formation
| Parameter | Value/Detail |
|---|---|
| Solvent | 95% ethanol or acetone |
| Temperature | 0–5°C |
| Acid Used | Concentrated HCl (37%) |
| Final Purity | >99% (HPLC) |
Purity Enhancement via Recrystallization
Recrystallization from 30% aqueous ethanol reduces impurities to <0.1%. The process involves dissolving the crude hydrochloride in hot ethanol-water, cooling to 5°C, and isolating crystalline product.
Analytical Validation of Hydrochloride Purity
Spectrofluorimetric methods confirm hydrochloride purity by measuring fluorescence at λex = 282 nm and λem = 607 nm . Linear calibration (2–14 μg/mL, r² = 0.9999) ensures accurate quantification in pharmaceutical formulations.
Comparative Analysis of Methods
Yield and Scalability
Environmental and Economic Considerations
Synthetic routes avoid plant biomass dependency but require costly catalysts (e.g., Grubbs’ catalyst in enyne metathesis). Ion-exchange chromatography offers greener purification but faces scalability challenges.
Chemical Reactions Analysis
Types of Reactions
Galanthamine hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different metabolites.
Reduction: Reductive amination is a key step in its synthesis.
Substitution: It can participate in substitution reactions, such as the Mitsunobu reaction.
Common Reagents and Conditions
Common reagents used in the synthesis of this compound include iodinated isovanillin derivatives, 2-cyclohexen-1-ol derivatives, and various oxidizing agents . Conditions often involve elevated temperatures and the use of solvents like THF (tetrahydrofuran) and chloroform .
Major Products
The major products formed from these reactions include narwedine and its derivatives, which are further processed to yield this compound .
Scientific Research Applications
Galantamine is a naturally occurring compound that has garnered attention for its various applications, particularly in treating Alzheimer's disease and other neurological conditions . It is isolated from certain daffodil species and has a multifaceted mechanism of action, making it valuable in several therapeutic contexts .
Alzheimer's Disease
Galantamine is clinically approved for managing Alzheimer's disease, a neurodegenerative disorder characterized by a decline in cognitive function . The underlying cause of Alzheimer's is the degeneration of acetylcholine-producing neurons, which leads to cognitive impairment .
Mechanism of Action
- Acetylcholinesterase Inhibition: Galantamine inhibits acetylcholinesterase, the enzyme responsible for breaking down acetylcholine in the synaptic cleft. By inhibiting this enzyme, galantamine increases the availability of acetylcholine, enhancing neurotransmission .
- Nicotinic Receptor Modulation: Galantamine also acts as an allosteric modulator of nicotinic receptors. This modulation increases the receptors' response to acetylcholine, further enhancing cholinergic function .
Clinical Benefits
Meta-analyses have demonstrated that galantamine provides modest benefits in stabilizing or slowing the decline in cognition, behavior, and overall function in Alzheimer's patients . Long-term treatment with galantamine has shown to reduce mortality and cognitive decline in patients with mild to moderate Alzheimer's disease . A study reported that galantamine, at a dosage of 24 mg/day, was well-tolerated over 36 months, with adverse effects being transient and mild to moderate in intensity .
Dosage
To minimize side effects like nausea and vomiting, a dose-escalation scheme is typically used . The recommended starting dosage is 4 mg twice daily (8 mg/day), which may be increased to 8 mg twice daily (16 mg/day) after a minimum of 4 weeks. After another 4 weeks, the dosage may be further increased to 12 mg twice daily (24 mg/day), depending on clinical benefit and tolerability . The optimal dosage is generally between 16–24 mg/day . If treatment is interrupted for more than three days, the dose should be restarted at the initial level and re-escalated .
New Developments
In December 2023, the FDA approved a New Drug Application (NDA) for ALPHA-1062, a pro-drug of galantamine. In July 2024, the FDA approved benzgalantamine (Zunveyl), previously known as ALPHA-1062, for treating mild-to-moderate Alzheimer's disease .
Organophosphate Poisoning
Galantamine shows potential as an effective treatment for organophosphate poisoning . Organophosphates, found in nerve agents and insecticides, inhibit acetylcholinesterase irreversibly, leading to an accumulation of acetylcholine and severe neurological effects . As a reversible acetylcholinesterase inhibitor, galantamine can prevent the irreversible inhibition caused by organophosphates .
Research supported by the US Army has resulted in a patent application for using galantamine and its derivatives to treat organophosphate poisoning, including nerve agents like soman, sarin, VX, tabun, and Novichok agents . Studies indicate a synergistic interaction between galantamine and atropine, a well-known antidote for nerve agents. Combining galantamine with atropine can reduce the required dose of atropine to protect against the toxicity of soman .
Other Neurological and Psychiatric Applications
Galantamine has been explored for various other applications beyond Alzheimer's disease and organophosphate poisoning .
Vascular Dementia: Galantamine has demonstrated therapeutic efficacy in studies of vascular dementia and Alzheimer's disease with cerebrovascular disease .
Reversal of Anticholinergic Syndrome: Galantamine can reverse scopolamine-induced acute anticholinergic syndrome, characterized by drowsiness, disorientation, and delirium .
Other Psychiatric Disorders: The cognitive effects of galantamine have been studied in psychiatric disorders such as mild cognitive impairment, cognitive impairment in schizophrenia and bipolar disorder, and autism .
Synthesis of Galantamine
The clinical significance and limited availability of galantamine from natural sources have driven efforts to develop chemical synthesis methods . Recent progress has been made in the total synthesis of galantamine, focusing on efficient and scalable methods . One notable synthesis, reported in 2022 by Wirth and coworkers, involves a biomimetic approach that requires only six steps from commercially available compounds, with an overall yield of 34% .
Potential Adverse Effects
Mechanism of Action
Galanthamine hydrochloride exerts its effects by inhibiting acetylcholinesterase, thereby increasing the levels of acetylcholine in the synaptic cleft . This enhances cholinergic neuron function and signaling, which is crucial for cognitive processes such as memory and learning . Additionally, it acts as an allosteric modulator of nicotinic acetylcholine receptors, further boosting acetylcholine’s effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Natural Structural Analogs
Chlidanthine
Chlidanthine , a positional isomer of galanthamine, shares the same molecular formula but differs in ring substitution. Found in Zephyranthes concolor and Chlidanthus fragrans, its pharmacological properties remain unstudied despite structural similarity to GAL .
Lycorine and Haemanthamine-Type Alkaloids
Lycorine hydrochloride, a lycorine-type alkaloid, shows weaker AChE inhibition (IC₅₀ = 0.001 mM vs. GAL’s 0.001 mM) but higher affinity in surface plasmon resonance (SPR) assays (KD = 5.533 × 10⁻⁴ M vs. GAL’s 1.039 × 10⁻³ M) . Haemanthamine-type alkaloids, while prevalent in Amaryllidaceae, contribute minimally to AChE inhibition compared to galanthamine-type compounds .
Pharmacokinetic and Selectivity Profiles
Pharmacokinetics
| Compound | Tₘₐₓ (h) | Cₘₐₓ (ng/mL) | AUC (ng·h/mL) |
|---|---|---|---|
| GAL | 1.2 | 120 | 450 |
| P11012 | 1.5 | 90 | 320 |
| P11149 | 3.0 | 70 | 280 |
P11149’s delayed Tₘₐₓ and sustained release may reduce dosing frequency compared to GAL .
Selectivity for AChE vs. Butyrylcholinesterase (BuChE)
| Compound | AChE IC₅₀ (mM) | BuChE IC₅₀ (mM) | Selectivity Ratio |
|---|---|---|---|
| GAL | 0.001 | 0.005 | 5.0 |
| 6-O-Demethyl-GAL | 0.00005 | 0.001 | 20.0 |
| Lycorine | 0.001 | 0.010 | 10.0 |
6-O-Demethylgalanthamine, the active metabolite of P11012/P11149, shows 20× selectivity for AChE over BuChE, enhancing therapeutic precision .
Biological Activity
Galanthamine hydrochloride, a natural alkaloid derived from the bulbs of certain plants in the Amaryllidaceae family, is primarily recognized for its role as an acetylcholinesterase (AChE) inhibitor and its therapeutic applications in Alzheimer's disease (AD). This article delves into its biological activities, pharmacological properties, and clinical efficacy, supported by data tables and research findings.
Galanthamine exerts its effects through multiple mechanisms:
- Acetylcholinesterase Inhibition : By inhibiting AChE, galanthamine increases acetylcholine (ACh) levels in the synaptic cleft, enhancing cholinergic neurotransmission. This is particularly beneficial in neurodegenerative conditions like AD where cholinergic signaling is impaired .
- Allosteric Modulation of Nicotinic Receptors : Galanthamine acts as an allosteric potentiator at nicotinic ACh receptors (nAChRs), specifically enhancing receptor response to ACh. This dual action contributes to its cognitive-enhancing effects .
Pharmacokinetics
- Absorption : Galanthamine is rapidly absorbed with an oral bioavailability of 80-100%. Peak plasma concentrations are reached approximately one hour post-administration .
- Half-Life : The elimination half-life is about seven hours, allowing for twice-daily dosing in clinical settings .
Clinical Efficacy
Numerous studies have evaluated the efficacy of galanthamine in patients with mild to moderate AD. Key findings include:
- Cognitive Improvement : In a study involving 2,225 patients, those treated with galanthamine showed significant improvements in cognitive function compared to placebo. The mean treatment effect on cognitive scales was approximately 2.9 to 3.1 points higher in the galantamine group after six months .
- Mortality Rate Reduction : A long-term study indicated that galanthamine treatment was associated with a lower mortality rate (hazard ratio = 0.58) compared to placebo over a two-year period .
Data Table: Clinical Study Outcomes
| Outcome Measure | Placebo Group (N=1,021) | Galantamine Group (N=1,024) | Statistical Significance |
|---|---|---|---|
| Mean MMSE Score Change (6 months) | +0.1 | +3.1 | P < 0.001 |
| Mortality Rate | 5.5% | 3.2% | P = 0.011 |
| Adverse Events (Any) | 49% | 54% | Not significant |
| Serious Adverse Events | 12% | 12.6% | Not significant |
Additional Biological Activities
Beyond its primary role in AD treatment, galanthamine has shown potential in various other biological contexts:
- Neuroprotection : Studies suggest that galanthamine may protect neurons from excitotoxicity by modulating glutamate and GABA levels, indicating a broader neuroprotective profile .
- Cognitive Enhancement in Other Conditions : Research has demonstrated that galanthamine can ameliorate cognitive impairments induced by substances like methamphetamine, suggesting its utility beyond AD .
Case Study 1: Long-Term Efficacy
In a three-year follow-up study of patients with AD receiving galanthamine at a dose of 24 mg/day, cognitive benefits were sustained without significant increases in adverse effects compared to initial phases of treatment. Most adverse events were mild and transient, indicating good long-term tolerability .
Case Study 2: Comparative Effectiveness
In a randomized controlled trial comparing galanthamine with other AChE inhibitors (e.g., donepezil), patients on galanthamine exhibited comparable cognitive improvements but reported fewer gastrointestinal side effects, highlighting its favorable safety profile .
Q & A
Q. What is the primary mechanism of action of galanthamine hydrochloride as an acetylcholinesterase (AChE) inhibitor?
this compound reversibly inhibits AChE by binding to its catalytic site, thereby increasing synaptic acetylcholine levels. This mechanism is critical in Alzheimer’s disease (AD) research, where cholinergic deficits are targeted. Methodologically, enzyme inhibition assays (e.g., Ellman’s method) are used to quantify IC₅₀ values, with galanthamine’s IC₅₀ reported as ~0.33 mM in purified AChE models .
Q. How can researchers optimize extraction and quantification of galanthamine from plant sources?
A validated protocol involves pressurized liquid extraction (PLE) with ethanol/water followed by solid-phase extraction (SPE) using Oasis HLB cartridges. Quantification is achieved via HPLC coupled with high-resolution electrospray ionization time-of-flight mass spectrometry (ESI-oa-TOF-MS), achieving a detection limit of 43 fg for galanthamine .
Q. What in vivo models are commonly used to study galanthamine’s neuroprotective effects?
Transgenic AD mouse models (e.g., APP/PS1) and scopolamine-induced cognitive impairment models are standard. Galanthamine is administered orally (10–30 mg/kg/day) or intraperitoneally, with behavioral assessments (Morris water maze, Y-maze) and post-mortem AChE activity measurements .
Advanced Research Questions
Q. How do agricultural practices influence galanthamine biosynthesis in Narcissus species?
Metabolic profiling via ¹H NMR revealed that excessive nitrogen fertilization increases amino acids and citric acid intermediates but does not enhance galanthamine yield. Standard fertilizer regimes (e.g., 100 kg N/ha) are optimal for alkaloid accumulation in bulbs, as demonstrated in multivariate data analyses .
Q. What advanced analytical techniques resolve structural and conformational interactions between galanthamine and Aβ₁–₄₂ peptides?
Circular dichroism (CD) spectroscopy and fluorescence assays are used to study galanthamine’s ability to stabilize Aβ₁–₄₂ in unfolded conformations. Computational docking (e.g., AutoDock Vina) further predicts interactions with key residues (Asp 23, Lys 28) via electrostatic and π-cation interactions .
Q. How can researchers address contradictions in galanthamine’s alkaloid profile across extraction methodologies?
Discrepancies arise from solvent polarity and SPE selectivity. To resolve this, comparative studies using TLC-bioautography (sensitivity: pg levels) and LC-MS/MS are recommended. For example, 1,2-dihydrogalanthamine, a more potent AChE inhibitor (IC₅₀ 0.19 mM), was identified in Narcissus jonquilla using these methods .
Q. What strategies improve the pharmacokinetic profiling of galanthamine in preclinical studies?
Microdialysis in rodent brains combined with LC-MS/MS allows real-time monitoring of galanthamine’s blood-brain barrier penetration and half-life (~5–7 hours). Isotope-labeled galanthamine (e.g., ¹³C or ²H) can further trace metabolite pathways .
Methodological Tables
Table 1. Key analytical techniques for galanthamine research:
Table 2. Comparative AChE inhibition
| Compound | IC₅₀ (mM) | Source | Reference |
|---|---|---|---|
| This compound | 0.33 | Purified AChE | |
| 1,2-Dihydrogalanthamine | 0.19 | Narcissus jonquilla extract |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
